

(S)-1-Boc-2-azetidinemethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998

[Get Quote](#)

(S)-1-Boc-2-azetidinemethanol is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of novel therapeutics.^[1] Its unique strained azetidine ring and the presence of a protected amine and a primary alcohol offer synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth overview of its suppliers, technical specifications, and applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Technical Data and Physical Properties

(S)-1-Boc-2-azetidinemethanol, with the CAS number 161511-85-9, is a chiral compound valued for its specific stereochemistry in designing selective drug candidates.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	161511-85-9	[1]
Molecular Formula	C ₉ H ₁₇ NO ₃	[1]
Molecular Weight	187.24 g/mol	[1]
Purity	≥ 98% (Chiral purity)	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.05 g/mL	[1]
Optical Rotation	[α]20D = -76 to -72 ° (c = 1 in MeOH)	[1]
Storage Conditions	2 - 8 °C	[1]

Suppliers and Pricing

(S)-1-Boc-2-azetidinemethanol is available from several chemical suppliers specializing in research and development quantities. Pricing is often dependent on the quantity and purity required. Below is a list of notable suppliers. For current pricing, it is recommended to visit the suppliers' websites or contact them directly.

Supplier	Website	Notes
Sigma-Aldrich (Merck)	--INVALID-LINK--	Pricing available upon signing in or by request.
Chem-Impex	--INVALID-LINK--	Promotional tiered discounts may be available for online orders. [1]
BOC Sciences	--INVALID-LINK--	Inquire for pricing. [2]
Chemrio	--INVALID-LINK--	Pricing and availability can be checked on their product page.

Applications in Drug Discovery

The primary application of **(S)-1-Boc-2-azetidinemethanol** lies in its use as a versatile intermediate for the synthesis of pharmaceuticals.^[1] The azetidine scaffold is a key feature in a number of biologically active compounds. Its utility extends to several areas of drug development:

- Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with enhanced stability and bioavailability.^[1]
- Bioconjugation: The hydroxymethyl group allows for its attachment to other biomolecules, which is useful for targeted drug delivery.^[1]
- PROTACs and ADC Linkers: While the isomeric 1-Boc-azetidine-3-yl-methanol is explicitly mentioned as a non-cleavable ADC and PROTAC linker, the structural motifs of **(S)-1-Boc-2-azetidinemethanol** make it a suitable building block for similar applications in targeted protein degradation.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative protocol for the synthesis of a PROTAC, illustrating how a hydroxyl-containing linker building block like **(S)-1-Boc-2-azetidinemethanol** could be utilized. This protocol is based on established methods for PROTAC synthesis using Boc-protected linkers.

Step 1: Activation of the Hydroxyl Group

The primary alcohol of **(S)-1-Boc-2-azetidinemethanol** must first be converted into a more reactive group, such as a tosylate or a mesylate, to facilitate coupling with the first ligand.

- Reaction Setup: Dissolve **(S)-1-Boc-2-azetidinemethanol** (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
- Addition of Reagents: Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

- Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the activated linker.

Step 2: Coupling of the E3 Ligase Ligand

The activated linker is then coupled to the E3 ligase ligand.

- Reaction Setup: Dissolve the E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
- Addition of Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
- Coupling Reaction: Add the activated linker from Step 1 (1.1 eq) to the reaction mixture.
- Reaction Conditions: Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
- Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the Boc-protected E3 ligase-linker intermediate.

Step 3: Boc Deprotection

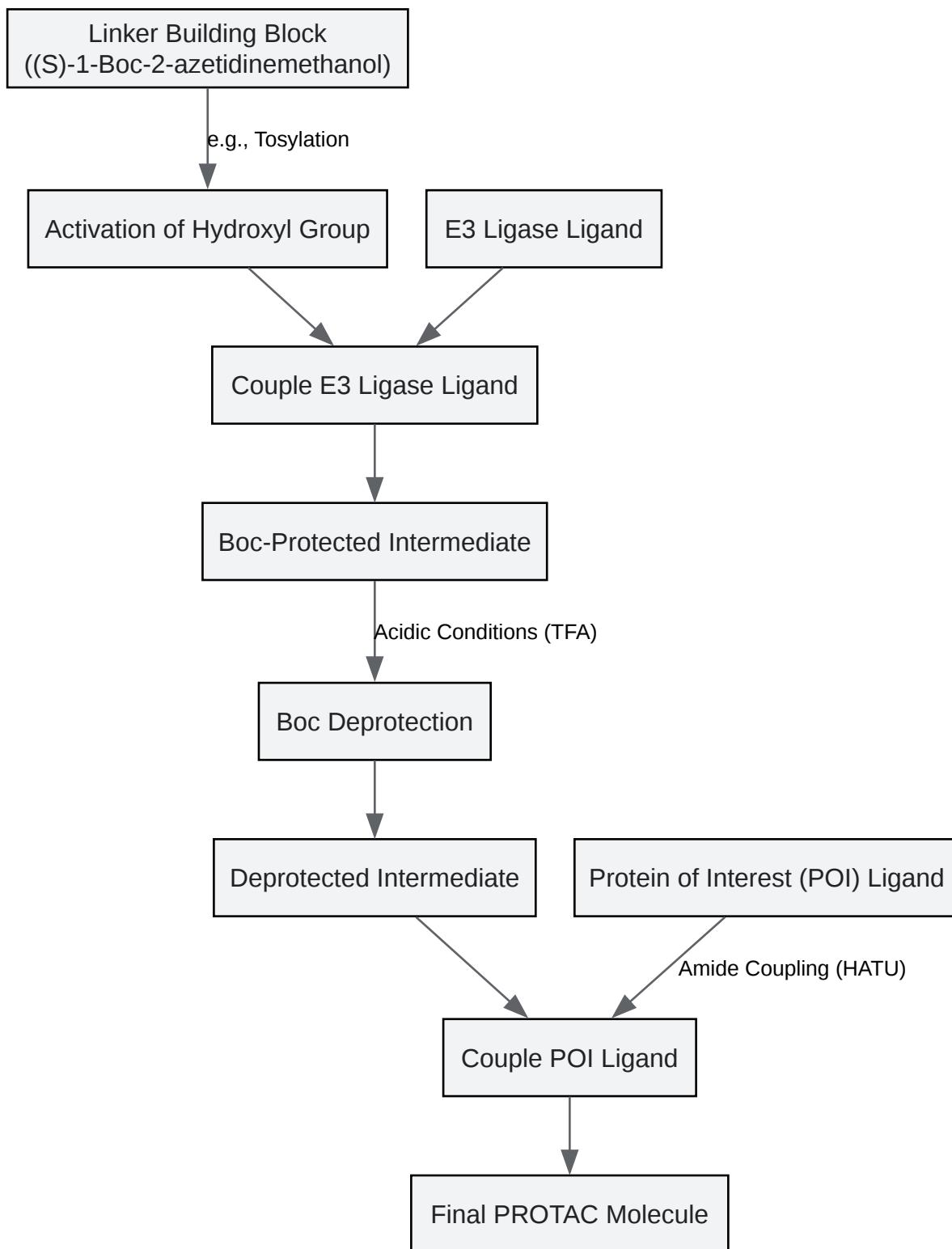
The Boc protecting group is removed to expose the secondary amine of the azetidine ring.

- Reaction Setup: Dissolve the intermediate from Step 2 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

- Reaction Conditions: Stir the solution at room temperature for 1-2 hours, monitoring for the complete consumption of the starting material.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting TFA salt can often be used directly in the next step after thorough drying.

Step 4: Coupling of the Protein of Interest (POI) Warhead

The final step is the coupling of the deprotected linker-E3 ligase ligand intermediate with the ligand for the target protein.

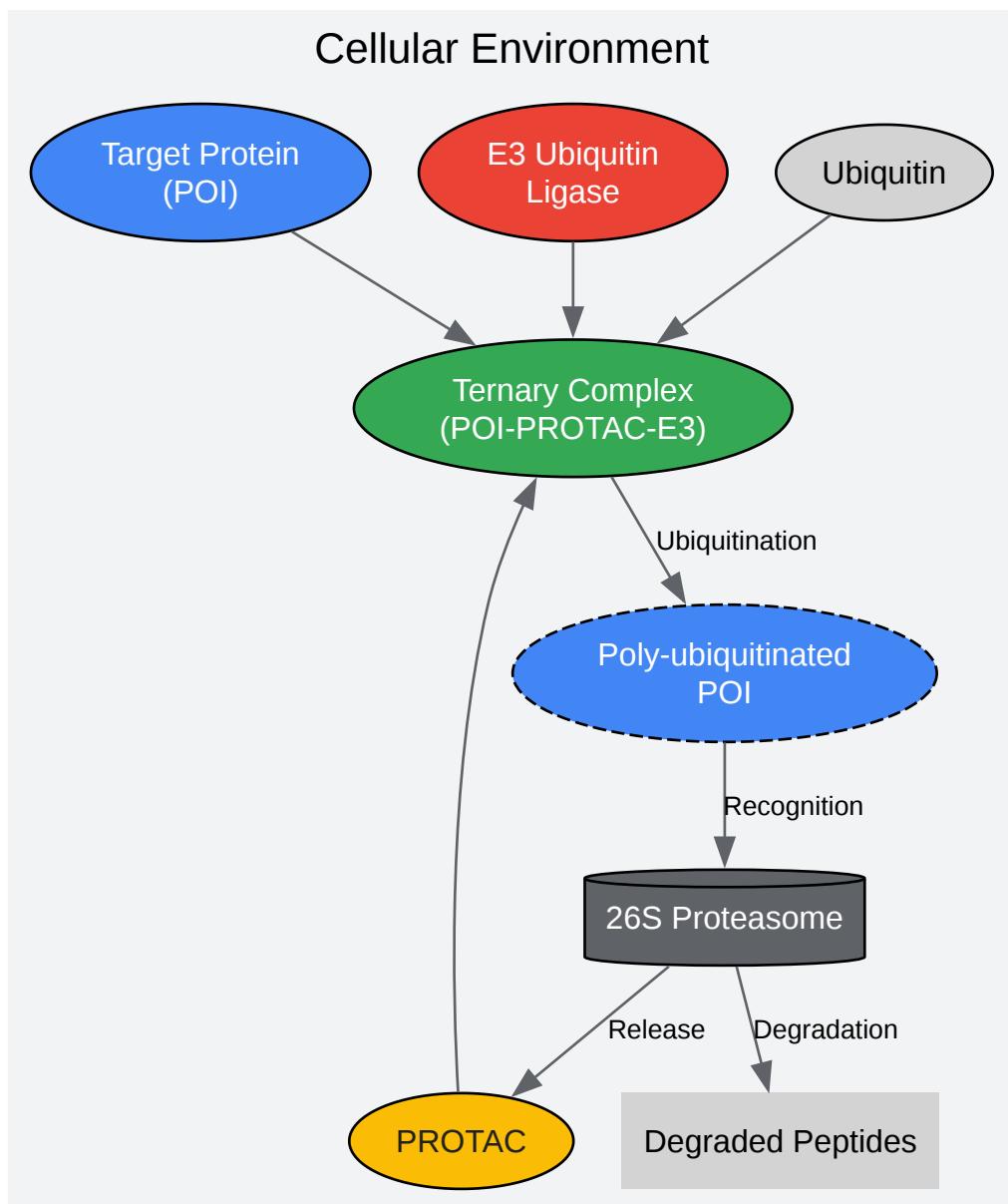

- Reaction Setup: Dissolve the POI ligand with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.
- Pre-activation: Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
- Final Coupling: Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction mixture.
- Reaction Conditions: Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.
- Work-up and Purification: Dilute with ethyl acetate and wash with 5% aqueous lithium chloride, saturated aqueous NaHCO_3 , and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

Visualizing Workflows in Drug Discovery

PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing a PROTAC molecule, highlighting the sequential addition of the E3 ligase ligand and the target protein ligand to a central linker scaffold derived from a building block like **(S)-1-Boc-2-azetidinemethanol**.

General PROTAC Synthesis Workflow


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this biological pathway.

PROTAC Mechanism of Action

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [(S)-1-Boc-2-azetidinemethanol: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069998#s-1-boc-2-azetidinemethanol-supplier-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com